molecular formula C22H30N2O2S B11333886 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11333886
M. Wt: 386.6 g/mol
InChI Key: UFJWJDQBGKHAFY-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound that features a combination of azepane, thiophene, and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and thiophene intermediates, followed by their coupling with the phenoxyacetamide derivative.

    Preparation of Azepane Intermediate: Azepane can be synthesized through the reduction of azepanone using reducing agents such as lithium aluminum hydride (LiAlH4).

    Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).

    Coupling Reaction: The azepane and thiophene intermediates are then coupled with 2-(2,3-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The azepane ring can be reduced using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: TEA, amines, thiols

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced azepane derivatives

    Substitution: Substituted phenoxyacetamide derivatives

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, modulating their activity. The azepane moiety can enhance the compound’s binding affinity and selectivity, while the phenoxyacetamide group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: A simpler thiophene derivative used in various organic syntheses.

    2-(azepan-1-yl)ethyl methacrylate: An azepane derivative used in polymer chemistry.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide is unique due to its combination of azepane, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H30N2O2S/c1-17-9-7-10-20(18(17)2)26-16-22(25)23-15-19(21-11-8-14-27-21)24-12-5-3-4-6-13-24/h7-11,14,19H,3-6,12-13,15-16H2,1-2H3,(H,23,25)

InChI Key

UFJWJDQBGKHAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3)C

Origin of Product

United States

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